(E)-C-HDMAPP (ammonium)

Catalog No.
S12881062
CAS No.
M.F
C6H23N3O7P2
M. Wt
311.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-C-HDMAPP (ammonium)

Product Name

(E)-C-HDMAPP (ammonium)

IUPAC Name

azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid

Molecular Formula

C6H23N3O7P2

Molecular Weight

311.21 g/mol

InChI

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;;

InChI Key

VLHWKNAWRGFXCI-LESCHLGKSA-N

Canonical SMILES

CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N

Isomeric SMILES

C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N

(E)-C-HDMAPP (ammonium) is a chemical compound classified as a phosphoantigen, specifically a pyrophosphate derivative of 5-hydroxy-4-methylpent-3-enyl. Its molecular formula is C6H14O7P23NH4C_6H_{14}O_7P_2\cdot 3NH_4, and it has a molecular weight of approximately 311.2 g/mol. This compound exists primarily as a crystalline solid and is notable for its role in stimulating immune responses, particularly in the activation of γδ-T lymphocytes, which are a subset of T cells involved in the body's immune defense mechanisms .

, mainly involving its phosphoantigen properties. The compound can undergo oxidation reactions, leading to the modification of its functional groups and potentially altering its biological activity. Additionally, it can interact with nucleophiles due to the presence of reactive phosphate groups, facilitating various substitution reactions typical of phosphoesters and phosphonates .

The biological activity of (E)-C-HDMAPP (ammonium) is primarily associated with its ability to stimulate the synthesis of tumor necrosis factor-alpha (TNF-α) by γδ-T lymphocytes. It exhibits an inhibitory concentration (IC50) value of approximately 0.91 nM, indicating its potency in activating these immune cells . Moreover, it enhances the proliferation of γδ-T cells in vivo, making it a significant compound for research in immunology and potential therapeutic applications .

Synthesis methods for (E)-C-HDMAPP (ammonium) typically involve multi-step organic synthesis techniques that may include:

  • Formation of Pyrophosphate Linkages: Utilizing phosphorus oxychloride or other phosphorus reagents to create the pyrophosphate structure.
  • Alkylation Reactions: Introducing the hydroxy-alkyl moiety through nucleophilic substitution reactions involving suitable halides.
  • Ammonium Salt Formation: Neutralizing the resulting acid with ammonium hydroxide or ammonium salts to yield the ammonium form .

These methods require careful control of reaction conditions to ensure high yields and purity.

(E)-C-HDMAPP (ammonium) has several applications in biochemical research, particularly in:

  • Immunology: As a potent stimulator of γδ-T lymphocytes, it is used in studies related to immune response modulation and cancer immunotherapy.
  • Vaccine Development: Its ability to enhance immune responses makes it a candidate for adjuvant formulations in vaccines.
  • Pharmaceutical Research: Investigated for potential therapeutic uses in enhancing immune responses against infections and tumors .

Studies on (E)-C-HDMAPP (ammonium) have demonstrated its interactions with various cell types, particularly T lymphocytes. It binds with high affinity to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes, triggering significant immune activation. This interaction suggests potential pathways for developing treatments that harness or modulate immune responses in various diseases .

Several compounds share structural or functional similarities with (E)-C-HDMAPP (ammonium). These include:

Compound NameStructure/FunctionalityUnique Features
Isopentenyl PyrophosphatePhosphoantigenKnown for stimulating T cell proliferation
Hydroxymethylbutyric Acid PhosphateIntermediate in metabolic pathwaysInvolved in energy metabolism
Geranylgeranyl PyrophosphatePrenylated compoundPlays a role in protein prenylation

(E)-C-HDMAPP (ammonium) is unique due to its specific action on γδ-T lymphocytes and its potent stimulation of TNF-α synthesis, differentiating it from other phosphoantigens that may not exhibit the same level of specificity or potency .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

311.10112408 g/mol

Monoisotopic Mass

311.10112408 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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